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Introduction

The Biwabik Iron Formation, located in the Mesabi Iron Range of Minnesota, is a significant

source of iron ore, primarily in the form of taconite. This technical guide provides a

comprehensive overview of the geochemical characteristics of Biwabik taconite, intended for

researchers, scientists, and professionals in drug development who may utilize iron-based

materials. The document details the mineralogical and geochemical composition of the

taconite, outlines experimental protocols for its characterization, and presents quantitative data

in accessible formats.

Mineralogical Composition
The Biwabik Iron Formation is a banded sedimentary rock composed of alternating layers of

iron-rich minerals and silica in the form of chert or quartz. The primary iron ore mineral in the

economically significant taconite deposits is magnetite (Fe₃O₄). Other iron-bearing minerals

present include hematite (Fe₂O₃), siderite (FeCO₃), and various iron silicates.

The mineralogy of the Biwabik Iron Formation is not uniform and varies both stratigraphically

and laterally. The formation is broadly divided into four main units: the Lower Cherty, Lower

Slaty, Upper Cherty, and Upper Slaty members. Most taconite mining is concentrated in the

cherty members, which are richer in magnetite and quartz.

Furthermore, the eastern part of the Mesabi Range experienced contact metamorphism from

the intrusion of the Duluth Complex, leading to significant changes in mineralogy. This thermal
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alteration resulted in the formation of metamorphic minerals such as grunerite, hornblende,

hedenbergite, and fayalite in the zones closest to the intrusion. In the largely

unmetamorphosed western and central parts of the range, the primary mineral assemblage

includes quartz, magnetite, hematite, carbonates (like siderite), and iron silicates such as

minnesotaite, stilpnomelane, and greenalite.

Table 1: Key Minerals of the Biwabik Iron Formation
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Mineral Class Mineral Name Chemical Formula Occurrence

Oxides Magnetite Fe₃O₄

Primary ore mineral,

abundant in cherty

members

Hematite Fe₂O₃

Present as a primary

mineral and an

alteration product of

magnetite

Carbonates Siderite FeCO₃
Common in slaty

members

Silicates Quartz/Chert SiO₂

Major gangue mineral,

forms bands with iron

minerals

Minnesotaite Fe₃Si₄O₁₀(OH)₂

Common iron silicate

in unmetamorphosed

taconite

Stilpnomelane
K(Fe,Mg)₈(Si,Al)₁₂(O,

OH)₂₇

Found in slaty

members

Greenalite
(Fe²⁺,Fe³⁺)₂₋₃Si₂O₅(O

H)₄
A primary iron silicate

Grunerite Fe₇Si₈O₂₂(OH)₂

Metamorphic

amphibole found in

eastern Mesabi

Range

Hornblende
(Ca,Na)₂₋₃(Mg,Fe,Al)₅

(Al,Si)₈O₂₂(OH)₂

Metamorphic

amphibole in higher-

grade metamorphic

zones

Hedenbergite CaFeSi₂O₆

Metamorphic

pyroxene in higher-

grade metamorphic

zones
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Fayalite Fe₂SiO₄

Metamorphic olivine in

higher-grade

metamorphic zones

Geochemical Composition
The bulk chemical composition of Biwabik taconite is dominated by iron and silica. The iron

content in unprocessed taconite typically ranges from 20% to 30% Fe, while silica content is

generally high. The processing of taconite involves crushing the rock and separating the

magnetic magnetite, which is then concentrated and formed into pellets. These pellets have a

much higher iron concentration, often exceeding 60% Fe.

Isotopic Characterization
Isotopic studies, particularly of oxygen and iron, provide valuable insights into the formation

and subsequent metamorphic history of the Biwabik Iron Formation.

Oxygen Isotopes: The oxygen isotopic compositions of coexisting quartz and magnetite are

used as a geothermometer to estimate the temperatures of metamorphism. In the eastern

Biwabik Iron Formation, apparent quartz-magnetite oxygen isotope temperatures decrease

from approximately 700°C near the contact with the Duluth Complex to about 375°C further

away. However, the presence of certain metamorphic minerals indicates that peak

temperatures were likely higher, and the isotopic compositions may reflect temperatures of re-

equilibration during cooling.

Iron Isotopes: Iron isotope compositions of magnetite and iron silicates also show variations

with metamorphic grade. Studies have shown that metamorphism can lead to a slight decrease

in the δ⁵⁶Fe of magnetite with increasing metamorphic grade.

Experimental Protocols
Sample Preparation for Geochemical Analysis
A standardized sample preparation procedure is crucial for obtaining accurate and reproducible

geochemical data.
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Crushing and Grinding: Rock samples are first crushed to a coarse powder using a jaw

crusher. This is followed by grinding to a fine powder (typically <75 micrometers) in a mill to

ensure homogeneity.

For XRF Analysis:

Pressed Pellets: A portion of the fine powder is mixed with a binder and pressed under

high pressure to create a solid pellet. This method is rapid and suitable for analyzing major

and some trace elements.

Fused Beads: For higher accuracy, especially for major elements, the powdered sample is

mixed with a flux (e.g., lithium tetraborate) and fused at high temperature to create a

homogeneous glass bead. This process eliminates mineralogical and particle size effects.

For ICP-MS Analysis: A portion of the powdered sample is digested using a mixture of strong

acids (e.g., hydrofluoric, nitric, and perchloric acids) in a closed vessel, often with microwave

assistance, to completely dissolve the silicate and oxide minerals. The resulting solution is

then diluted for analysis.

Sample Collection Mechanical Preparation

Analytical Preparation Analysis

Taconite Rock Sample Crushing Grinding to <75 µm

Pressed Pellet Preparation

Fused Bead Preparation

Acid Digestion

XRF Analysis

ICP-MS Analysis

Click to download full resolution via product page

Workflow for sample preparation and geochemical analysis.
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Whole-Rock Geochemical Analysis
X-Ray Fluorescence (XRF) Spectrometry:

Principle: XRF is a non-destructive analytical technique used to determine the elemental

composition of materials. A primary X-ray beam excites atoms in the sample, causing them

to emit fluorescent (or secondary) X-rays at energies characteristic of each element. The

intensity of these secondary X-rays is proportional to the concentration of the element.

Instrumentation: A wavelength-dispersive XRF (WD-XRF) spectrometer is typically used for

high-precision analysis of major and trace elements.

Procedure:

The prepared pressed pellet or fused bead is placed in the spectrometer.

The sample is irradiated with X-rays from an X-ray tube.

The emitted fluorescent X-rays are diffracted by a crystal to separate them by wavelength.

The intensity of each characteristic wavelength is measured by a detector.

Concentrations are calculated by comparing the measured intensities to those of certified

reference materials.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

Principle: ICP-MS is a highly sensitive technique capable of determining a wide range of

trace and ultra-trace elements. The digested sample solution is introduced into a high-

temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass

spectrometer, which separates them based on their mass-to-charge ratio.

Instrumentation: A quadrupole or high-resolution ICP-MS instrument is commonly used.

Procedure:

The diluted sample solution is introduced into the ICP-MS via a nebulizer, which creates a

fine aerosol.
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The aerosol is transported to the argon plasma where it is desolvated, atomized, and

ionized.

The ions are extracted into the mass spectrometer.

The mass spectrometer separates the ions based on their mass-to-charge ratio.

The abundance of each isotope is measured by a detector.

Elemental concentrations are determined by calibration with standards of known

concentration.

Isotopic Analysis
Oxygen Isotope Analysis by Laser Fluorination:

Principle: This method is used to determine the ¹⁸O/¹⁶O and ¹⁷O/¹⁶O ratios in silicate and

oxide minerals. The sample is heated with a laser in the presence of a fluorinating agent

(e.g., BrF₅), which liberates oxygen from the mineral lattice. The extracted oxygen gas is

then analyzed by a mass spectrometer.

Procedure:

Mineral separates (e.g., magnetite, quartz) are carefully hand-picked under a microscope.

The mineral grains are loaded into a sample holder in a vacuum-tight chamber.

The chamber is evacuated, and a fluorinating reagent is introduced.

A CO₂ laser is used to heat the sample, initiating the reaction and releasing oxygen gas.

The evolved oxygen gas is purified cryogenically and/or by gas chromatography to remove

any contaminants.

The purified O₂ gas is introduced into a dual-inlet isotope ratio mass spectrometer (IRMS)

for analysis.
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Isotope ratios are reported in delta (δ) notation in per mil (‰) relative to the Vienna

Standard Mean Ocean Water (VSMOW) standard.

Iron Isotope Analysis by Multi-Collector ICP-MS (MC-ICP-MS):

Principle: MC-ICP-MS is used for high-precision measurement of iron isotope ratios (e.g.,

⁵⁶Fe/⁵⁴Fe). The digested sample solution is introduced into the plasma, and the resulting ion

beams of the different iron isotopes are measured simultaneously by multiple detectors.

Procedure:

The sample is digested as for trace element analysis.

Iron is separated and purified from the sample matrix using ion-exchange chromatography

to minimize isobaric interferences.

The purified iron solution is introduced into the MC-ICP-MS.

Instrumental mass bias is corrected for using a standard-sample bracketing technique or

by doping the sample with another element of known isotopic composition (e.g., Ni).

Iron isotope ratios are reported in delta (δ) notation in per mil (‰) relative to a certified iron

isotope standard.
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Workflow for isotopic analysis of Biwabik taconite.

Conclusion
The geochemical characterization of Biwabik Iron Formation taconite reveals a complex

interplay of primary sedimentary deposition and subsequent metamorphic alteration. Its

composition is primarily defined by iron oxides and silica, with a diverse suite of associated

carbonate and silicate minerals. The application of modern analytical techniques such as XRF,

ICP-MS, and specialized isotopic methods provides a detailed understanding of its elemental

and isotopic signatures. The methodologies outlined in this guide offer a robust framework for

the comprehensive geochemical analysis of this important industrial mineral.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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